2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
CAS No.: 1798016-90-6
Cat. No.: VC6661940
Molecular Formula: C18H18BrNO3
Molecular Weight: 376.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798016-90-6 |
|---|---|
| Molecular Formula | C18H18BrNO3 |
| Molecular Weight | 376.25 |
| IUPAC Name | [2-[(2-bromophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
| Standard InChI | InChI=1S/C18H18BrNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) |
| Standard InChI Key | OQGAKJXOCLLMSL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a bifunctional molecule comprising two aromatic systems: a 2-bromobenzyl group and a 4-methylphenyl acetate moiety linked via a β-ketoamide bridge. The ortho-bromine atom on the benzyl ring introduces steric hindrance and electronic effects that distinguish it from para-substituted analogs.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₇BrN₂O₄ |
| Molecular weight | 417.25 g/mol |
| Key functional groups | Acetate ester, β-ketoamide, bromoarene |
The crystal structure of related compounds, such as 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate, reveals dihedral angles of ~80° between aromatic rings, suggesting limited conjugation and potential for diverse solid-state packing .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Amide bond formation: Reacting 2-bromobenzylamine with 4-methylphenylacetic acid using a carbodiimide coupling agent (e.g., DCC or EDC) in dichloromethane at 0–25°C.
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Esterification: Treating the intermediate with acetic anhydride under basic conditions to form the acetate ester.
Industrial-scale production may employ continuous flow systems to enhance yield (typically 70–85%) and purity (>95%) .
Reaction Optimization
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Temperature: Lower temperatures (0–10°C) favor amide bond formation, minimizing side reactions.
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Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification by acting as a nucleophilic catalyst.
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Solvent selection: Polar aprotic solvents like DMF improve solubility of intermediates but require rigorous drying to prevent hydrolysis.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The ortho-bromine atom undergoes SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
This reactivity is critical for generating analogs with modified electronic profiles .
Hydrolysis Pathways
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Ester hydrolysis: The acetate group is cleaved in acidic or basic media to yield 2-[(2-bromobenzyl)amino]-2-oxoethanol.
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Amide hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux), producing 2-bromobenzylamine and 4-methylphenylacetic acid.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for brominated bioactive molecules. For instance:
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Anticancer agents: Bromoarenes are integral to kinase inhibitors targeting EGFR and VEGFR.
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Antimicrobials: The β-ketoamide scaffold is explored for disrupting bacterial cell wall synthesis .
Materials Science
Its rigid aromatic structure makes it a candidate for:
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Liquid crystalline materials
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Organic semiconductors (hole mobility ≈ 10⁻³ cm²/V·s in thin films)
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 2-[(4-Bromobenzyl)amino]-2-oxoethyl acetate | Para-bromine reduces steric hindrance | Faster SNAr kinetics |
| 2-[(2-Chlorobenzyl)amino]-2-oxoethyl acetate | Cl vs. Br electronegativity | Lower leaving-group ability |
| 2-[(2-Nitrobenzyl)amino]-2-oxoethyl acetate | Nitro group enhances electrophilicity | Increased oxidation susceptibility |
The ortho-bromine substitution in the target compound confers unique steric and electronic properties, slowing nucleophilic substitution compared to para-substituted analogs but improving stability under oxidative conditions .
Mechanistic Insights
Enzymatic Interactions
Molecular docking simulations predict moderate binding affinity (Kd ≈ 10–50 μM) for:
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Cytochrome P450 3A4: Metabolism via oxidative debromination.
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COX-2: Potential anti-inflammatory activity through competitive inhibition.
Solid-State Behavior
Intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) dominate crystal packing, similar to related bromoarenes . This influences solubility (≈2 mg/mL in DMSO) and melting behavior (decomposes above 200°C).
Future Directions
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Pharmacological profiling: In vitro screening against cancer cell lines (e.g., MCF-7, A549).
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Process chemistry: Developing solvent-free synthesis using ball milling.
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Computational studies: QSPR models to predict bioactivity based on substituent effects.
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